molecular formula C23H23ClN2O5S B492919 3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE CAS No. 690647-70-2

3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE

Cat. No.: B492919
CAS No.: 690647-70-2
M. Wt: 475g/mol
InChI Key: DTILVCXMBDXPMA-UHFFFAOYSA-N
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Description

3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, sulfonamide, and benzamide functionalities

Preparation Methods

The synthesis of 3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the sulfonamide group: This can be achieved by reacting 3-chlorobenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Coupling with the benzamide moiety: The intermediate sulfonamide can then be coupled with 2-(3,4-dimethoxyphenyl)ethylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(3-CHLOROBENZENESULFONAMIDO)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]BENZAMIDE can be compared with other similar compounds, such as:

    N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-chlorobenzenesulfonamide: This compound shares similar structural features but lacks the benzamide moiety.

    3-(3-Chlorobenzenesulfonamido)-N-(2-phenylethyl)benzamide: This compound has a similar core structure but differs in the substituents on the aromatic rings.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

3-[(3-chlorophenyl)sulfonylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-30-21-10-9-16(13-22(21)31-2)11-12-25-23(27)17-5-3-7-19(14-17)26-32(28,29)20-8-4-6-18(24)15-20/h3-10,13-15,26H,11-12H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTILVCXMBDXPMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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